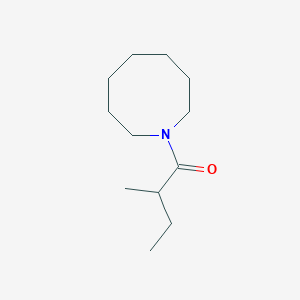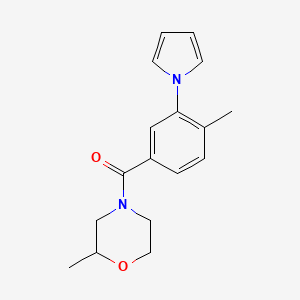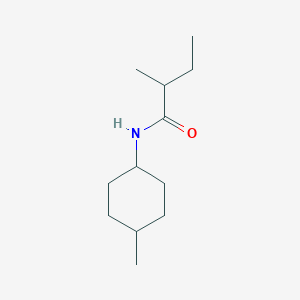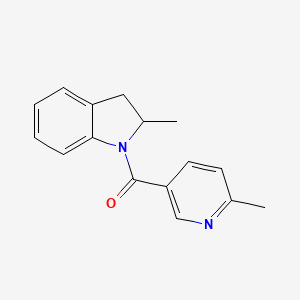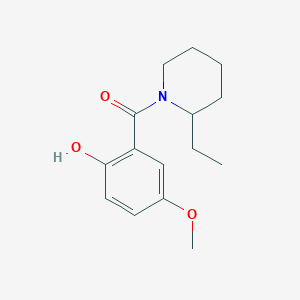![molecular formula C18H24N2O B7492760 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one, also known as IBMP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. IBMP is known to interact with the serotonin receptor and has been found to modulate the release of various neurotransmitters in the brain.
Aplicaciones Científicas De Investigación
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to modulate the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has also been shown to have anxiolytic and antidepressant effects in animal models.
Mecanismo De Acción
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one is known to interact with the serotonin receptor, specifically the 5-HT1A receptor subtype. It acts as a partial agonist, meaning that it can activate the receptor to a certain degree but not fully. This leads to the modulation of the release of various neurotransmitters in the brain, which in turn can affect mood, behavior, and other physiological processes.
Biochemical and Physiological Effects
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to anxiolytic and antidepressant effects. 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one in lab experiments is its specificity for the serotonin receptor, which allows for more targeted research on the effects of serotonin modulation. However, 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has several limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one. One area of interest is its potential applications in the treatment of anxiety and depression in humans. Another area of research is the development of more potent and selective compounds that target the serotonin receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one and its potential long-term effects on the brain.
Métodos De Síntesis
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one can be synthesized using a multi-step process involving the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with indole-3-carboxaldehyde, followed by reduction, deprotection, and purification steps. The final product is obtained as a white crystalline solid with a melting point of 130-132°C.
Propiedades
IUPAC Name |
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-13(2)18(21)20-10-8-14(9-11-20)16-12-19-17-7-5-4-6-15(16)17/h4-7,12-14,19H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPSZJONWPSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

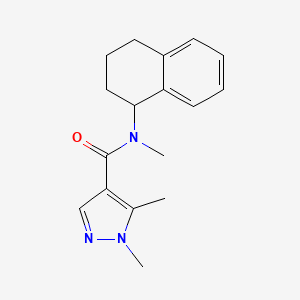
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)


